tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate
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Overview
Description
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl ester group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxymethyl Group: This step involves the functionalization of the oxetane ring with a hydroxymethyl group, often using formaldehyde in the presence of a base.
Aminomethylation: The hydroxymethyl oxetane is then reacted with an amine to introduce the aminomethyl group.
Esterification: Finally, the compound is esterified with tert-butyl bromoacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. Its structural features make it a candidate for probing enzyme-substrate interactions and for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate involves its interaction with biological molecules through its functional groups. The oxetane ring can participate in ring-opening reactions, while the aminomethyl group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)propanoate: Similar structure but with a propanoate ester group.
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)butanoate: Similar structure but with a butanoate ester group.
Uniqueness
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its oxetane ring provides a strained, reactive site that can undergo ring-opening reactions, while the aminomethyl group offers opportunities for further functionalization.
This compound’s versatility and reactivity make it a valuable tool in both research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2758000-11-0 |
---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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